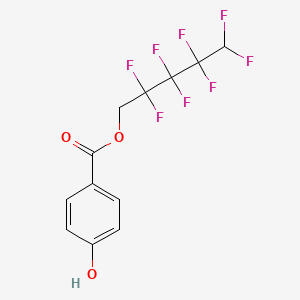![molecular formula C8H8F6O B14309601 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 113407-88-8](/img/structure/B14309601.png)
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(trifluoromethyl)-7-oxabicyclo[221]heptane is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials . The reaction proceeds through a series of steps, including coupling and hydrogenation reactions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the addition of substituents to the bicyclic core.
N-Substitution: Reactions with electrophilic, alkylating, and acylating reagents.
Hydrogenation: The compound can be hydrogenated over catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles and halogens are commonly used.
N-Substitution: Electrophilic, alkylating, and acylating reagents.
Hydrogenation: Raney nickel catalyst under hydrogen atmosphere.
Major Products
The major products formed from these reactions include regioisomers and substituted derivatives of the bicyclic core .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its trifluoromethyl groups and bicyclic structure. These interactions can influence various pathways, leading to the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3,4-dicarboxyphenoxy)cyclohexane: Used in the synthesis of polyimides.
1,4-Bis(4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane: Utilized in the preparation of polyamides.
Uniqueness
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of trifluoromethyl groups and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
113407-88-8 |
|---|---|
Molekularformel |
C8H8F6O |
Molekulargewicht |
234.14 g/mol |
IUPAC-Name |
1,4-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-1-2-6(15-5,4-3-5)8(12,13)14/h1-4H2 |
InChI-Schlüssel |
OUHDXFMPKFUEMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(O2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)

![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
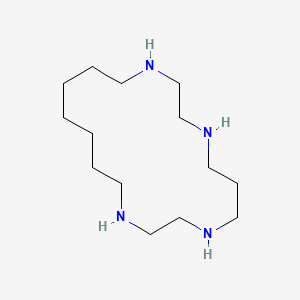
silane](/img/structure/B14309553.png)
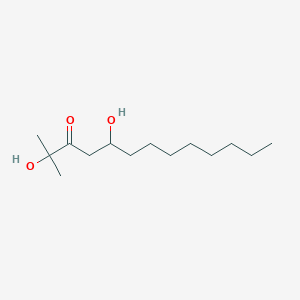
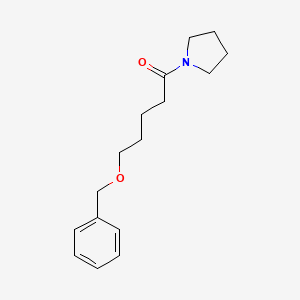
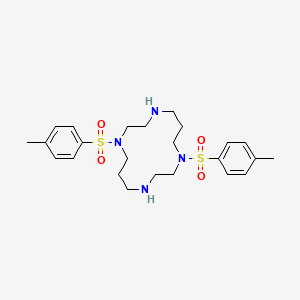
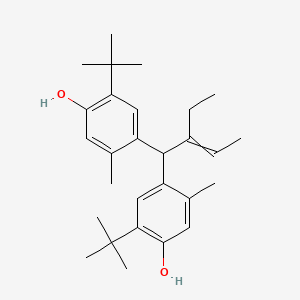
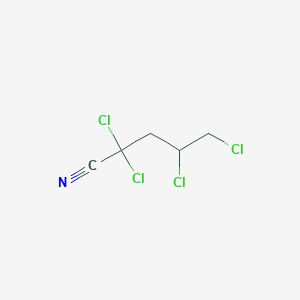
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
